4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Description
4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Biological Activity
The compound 4-fluoro-N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-fluorobenzamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-methylbenzylthio group. This structural arrangement is significant as both the oxadiazole and thioether functionalities contribute to its biological properties.
Biological Activity Overview
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Anticancer Activity :
- Compounds containing the 1,3,4-oxadiazole framework have demonstrated significant anticancer properties. Research indicates that derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest . For instance, oxadiazole derivatives have shown IC50 values ranging from 10 to 100 μM against several cancer types, including breast and lung cancers .
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Antimicrobial Properties :
- The thioether component enhances the antimicrobial activity of oxadiazole derivatives. Studies have reported that similar compounds exhibit potent antibacterial and antifungal effects against various pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazoles are known to inhibit various enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Disruption of Cellular Signaling : The presence of fluorine may enhance lipophilicity, allowing better penetration into cells and modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Summary Table of Biological Activities
Properties
IUPAC Name |
4-fluoro-N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-2-4-13(5-3-12)11-25-18-22-21-16(24-18)10-20-17(23)14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJVIYJGUJONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.